![molecular formula C14H15ClN2O B5720632 N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide
Overview
Description
N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide, also known as SCH, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. SCH belongs to the class of hydrazide compounds and has been shown to possess a range of biological activities. In
Mechanism of Action
The mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is not fully understood; however, studies have suggested that N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exerts its biological effects through the modulation of various signaling pathways. For example, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have a range of biochemical and physiological effects. For example, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to regulate the expression of various genes involved in glucose metabolism and insulin secretion. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its relatively simple synthesis method. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to exhibit potent biological activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in lab experiments is its potential toxicity, which may limit its clinical application.
Future Directions
There are several future directions for research on N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide. One area of research is the development of novel synthetic methods for N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential therapeutic applications in various diseases. Furthermore, studies are needed to evaluate the safety and toxicity of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide in animal models and humans. Finally, the development of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide derivatives with improved biological activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, N-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exhibits potent biological activity and has been shown to have anticancer, anti-diabetic, and neuroprotective effects. However, further research is needed to fully understand the mechanism of action of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide and its potential therapeutic applications.
Synthesis Methods
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide can be synthesized through a simple reaction between 4-chlorobenzaldehyde and spiro[2.3]hexane-1-carbohydrazide in the presence of a suitable solvent and catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide as a yellow crystalline solid.
Scientific Research Applications
N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and Alzheimer's disease. Studies have shown that N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have anti-diabetic effects by regulating glucose metabolism and insulin secretion. Additionally, N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide has been shown to have neuroprotective effects in Alzheimer's disease by inhibiting the formation of amyloid beta plaques.
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]spiro[2.3]hexane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-11-4-2-10(3-5-11)9-16-17-13(18)12-8-14(12)6-1-7-14/h2-5,9,12H,1,6-8H2,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOFZSJXHNBCG-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)NN=CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC2C(=O)N/N=C/C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811373 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide |
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